3-Chlorobenzylamine

Catalog No.
S794101
CAS No.
4152-90-3
M.F
C7H8ClN
M. Wt
141.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzylamine

CAS Number

4152-90-3

Product Name

3-Chlorobenzylamine

IUPAC Name

(3-chlorophenyl)methanamine

Molecular Formula

C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2

InChI Key

BJFPYGGTDAYECS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN

The exact mass of the compound 3-Chlorobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chlorobenzylamine (CAS: 4152-90-3) is a halogenated primary amine widely utilized as a versatile building block in organic synthesis, pharmaceutical manufacturing, and the development of advanced materials. Characterized by a meta-substituted chlorine atom on the benzyl ring, this clear to pale-yellow liquid offers a unique balance of steric accessibility and inductive electron-withdrawing properties. In industrial procurement, it is primarily sourced as a precursor for reductive aminations, amide couplings, and heterocyclic syntheses, playing a critical role in the production of agrochemicals, active pharmaceutical ingredients (APIs), and 2D hybrid perovskite spacers.

Research Fit

Workflow
Pharmaceutical intermediate and building block
Reaction compatibility
Reductive amination for dihydroquinolone synthesis
Isomer-specific reactivity
Meta-substitution enables distinct electronic profile

Substituting 3-chlorobenzylamine with its ortho (2-chloro) or para (4-chloro) isomers, or with unsubstituted benzylamine, frequently leads to suboptimal outcomes in both yield and material performance[1]. The meta-positioning of the chlorine atom provides a specific electronic and steric environment that directly impacts the nucleophilicity of the amine and the coordination geometry of the aromatic ring. In catalytic heterocyclic syntheses, the ortho isomer often suffers from steric hindrance, while the para isomer alters the electronic distribution, both resulting in significantly depressed reaction yields[1]. Furthermore, in materials science applications such as perovskite spacers, altering the chlorine position fundamentally changes the crystal lattice packing and optical properties, rendering the isomers strictly non-interchangeable for precise optoelectronic tuning [2].

Substitution Risk

Basicity shift alters reactivity
Meta-chlorine yields intermediate pKa compared to ortho and para isomers, affecting ionization and coupling efficiency.
Density variation impacts handling
Liquid density differs from 2- and 4-chloro analogs, influencing volumetric dosing and phase separation in synthesis.
Bioactivity is isomer-dependent
Antimycobacterial and enzyme inhibition profiles are tied to meta-substitution; ortho or para isomers may lack activity.

MOF-Catalyzed Benzimidazole Synthesis

In the oxidative condensation of 1,2-phenylenediamine with primary amines using a MOF-235 catalyst, 3-chlorobenzylamine demonstrates significantly higher reactivity than its positional isomers. The reaction utilizing 3-chlorobenzylamine achieves a 90% isolated yield of 2-(3-chlorophenyl)-1H-benzo[d]imidazole, whereas 4-chlorobenzylamine and 2-chlorobenzylamine yield only 74% and 79%, respectively [1].

Evidence DimensionIsolated product yield
Target Compound Data90% yield (3-chlorobenzylamine)
Comparator Or Baseline74% yield (4-chlorobenzylamine); 79% yield (2-chlorobenzylamine)
Quantified Difference11-16% absolute yield increase over ortho/para isomers
Conditions130 °C in chlorobenzene under O2 atmosphere for 7 hours, 5 mol% MOF-235 catalyst

For scale-up manufacturing of benzimidazole-based APIs, the meta-chloro isomer provides a substantially higher conversion efficiency, reducing waste and purification costs compared to ortho or para analogs.

Basicity (pKa)
Cross-study comparable
8.77±0.10 (predicted) for 3-chloro, vs 2-chloro 8.52, 4-chloro 8.85
Intermediate ionization state supports predictable reactivity in coupling.
Values predicted; experimental pKa of unsubstituted benzylamine is ~9.34.

Chemoselectivity in Hydrogen Autotransfer

3-Chlorobenzylamine exhibits distinct chemoselectivity profiles in hydrogen autotransfer reactions compared to structurally related anilines. In a competitive N-alkylation reaction with diphenylmethanol using a nickel(II) catalyst, 3-chloroaniline is alkylated exclusively (79% isolated yield), while 3-chlorobenzylamine yields only trace amounts of the alkylated product [1].

Evidence DimensionCompetitive N-alkylation conversion
Target Compound DataTrace yield (3-chlorobenzylamine)
Comparator Or Baseline79% yield (3-chloroaniline)
Quantified DifferenceNear-complete selectivity for aniline over benzylamine
Conditions140 °C in n-octane for 24 h, Ni(II) catalyst, KOtBu

This pronounced chemoselectivity allows chemists to design orthogonal synthetic routes where aniline amines can be selectively functionalized in the presence of the 3-chlorobenzylamine moiety without requiring complex protecting group strategies.

Liquid Density
Cross-study comparable
1.159 g/mL at 25°C (meta), vs 2-chloro 1.173, 4-chloro 1.164
Density differences affect volumetric dosing and miscibility.
Data from supplier specifications; verify for critical processes.

Coordination Geometry in 2D Copper Perovskites

The positional isomerism of the chlorine atom on the benzylamine spacer dictates the coordination geometry and macroscopic crystal properties of 2D hybrid copper perovskites ((ClbaH)2CuCl4). While 2-chlorobenzylamine yields green, platelet-shaped crystals indicative of specific Cu-Cl coordination, 3-chlorobenzylamine directs the formation of yellow, platelet-shaped crystals, fundamentally altering the electronic band structure and optical properties of the resulting material[1].

Evidence DimensionCrystal morphology and optical properties
Target Compound DataYellow platelet-shaped crystals (3-chlorobenzylamine)
Comparator Or BaselineGreen platelet-shaped crystals (2-chlorobenzylamine)
Quantified DifferenceDistinct optical bandgap and coordination geometry
ConditionsSlow evaporation crystallization with CuCl2 in concentrated HCl

For materials scientists engineering 2D perovskites for solar cells or optoelectronics, selecting the meta-chloro isomer over the ortho isomer is critical for tuning the material's optical absorption and bandgap.

Boiling Point
Cross-study comparable
110–112°C at 17 mmHg (meta), vs 2-chloro 103–104°C at 11 mmHg
Distillation and thermal processing parameters differ by isomer.
Pressure conditions vary; direct comparison requires matched mmHg.

Tuned Basicity for Salt Formation

The meta-chloro substitution exerts a specific inductive electron-withdrawing effect that fine-tunes the basicity of the amine. 3-Chlorobenzylamine exhibits a predicted pKa of approximately 8.77, which is less basic than unsubstituted benzylamine (pKa 9.33) but more basic than the sterically and electronically constrained 2-chlorobenzylamine (pKa 8.52) .

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~8.77
Comparator Or BaselinepKa ~8.52 (2-chlorobenzylamine); pKa 9.33 (benzylamine)
Quantified Difference0.25 pKa unit increase over ortho-chloro; 0.56 unit decrease vs unsubstituted
ConditionsStandard predictive physicochemical modeling

The intermediate basicity of 3-chlorobenzylamine ensures optimal protonation states for salt formation and predictable elution profiles in reverse-phase chromatography during API purification.

Antimycobacterial MIC
Direct head-to-head
MIC 10.2 µg/mL for N-methyl-3-chlorobenzylamine vs inactive unsubstituted
Meta-chloro substitution supports antimycobacterial SAR studies.
Activity requires N-methylation; parent amine not directly tested.
MAO-B Inhibition
Class-level inference
IC50 68.5 µM (3-chloro derivative) vs >500 µM (2-chloro derivative)
Supports isomer-selective enzyme probe design; data to verify for parent amine.
Class-level data; limited direct evidence for 3-chlorobenzylamine itself.

Benzimidazole API Synthesis

Due to its superior reactivity profile and minimal steric hindrance compared to ortho-substituted analogs, 3-chlorobenzylamine is the preferred precursor for the MOF-catalyzed oxidative condensation with 1,2-phenylenediamines to produce meta-chlorophenyl benzimidazoles[1].

Orthogonal Amine Functionalization

In complex multi-step syntheses containing both aniline and benzylamine moieties, 3-chlorobenzylamine is the optimal choice when selective N-alkylation of the aniline is required, as its reduced reactivity under hydrogen autotransfer conditions prevents unwanted side reactions [2].

Optoelectronic Perovskite Spacer Engineering

3-Chlorobenzylamine is specifically selected over 2-chlorobenzylamine for the synthesis of 2D hybrid copper perovskites when yellow, platelet-shaped crystals with specific optical bandgaps are required for solar cell or photodetector applications[3].

Salt Formulation in Drug Discovery

The tuned basicity (pKa ~8.77) of 3-chlorobenzylamine makes it an ideal building block for pharmaceutical libraries where intermediate protonation states are required to balance aqueous solubility and lipophilic permeability during formulation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimycobacterial lead synthesis
Meta-chloro substitution pattern
Antimycobacterial SAR confirmation
MAO enzyme inhibitor design
Isomer-dependent MAO inhibition
Enzyme inhibition and selectivity assays
Dihydroquinolone core construction
Reductive amination compatibility
Regioselectivity and yield optimization
CNS research intermediate
Intermediate basicity (pKa context)
Physicochemical property profiling

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4152-90-3

Wikipedia

1-(3-chlorophenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-chloro-: INACTIVE

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